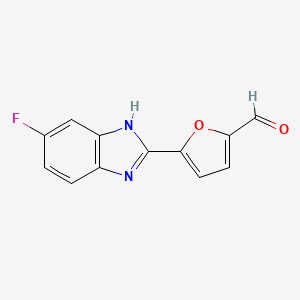
5-(6-fluoro-1H-benzimidazol-2-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-fluoro-1H-benzimidazol-2-yl)furan-2-carbaldehyde is a heterocyclic compound that combines a benzimidazole ring with a furan ring, both of which are known for their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-fluoro-1H-benzimidazol-2-yl)furan-2-carbaldehyde typically involves the condensation of 6-fluoro-1H-benzimidazole with furan-2-carbaldehyde under specific reaction conditions. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents . This reaction is carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(6-fluoro-1H-benzimidazol-2-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom in the benzimidazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 5-(6-fluoro-1H-benzimidazol-2-yl)furan-2-carboxylic acid.
Reduction: 5-(6-fluoro-1H-benzimidazol-2-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(6-fluoro-1H-benzimidazol-2-yl)furan-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(6-fluoro-1H-benzimidazol-2-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde
- 5-(2-fluoro-phenyl)-furan-2-carbaldehyde
- 5-phenoxymethyl-furan-2-carbaldehyde
Uniqueness
5-(6-fluoro-1H-benzimidazol-2-yl)furan-2-carbaldehyde is unique due to the presence of both a fluorine atom and a benzimidazole ring, which enhance its reactivity and potential applications. The combination of these structural features makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
106996-79-6 |
|---|---|
Molecular Formula |
C12H7FN2O2 |
Molecular Weight |
230.19 g/mol |
IUPAC Name |
5-(6-fluoro-1H-benzimidazol-2-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H7FN2O2/c13-7-1-3-9-10(5-7)15-12(14-9)11-4-2-8(6-16)17-11/h1-6H,(H,14,15) |
InChI Key |
PMYRTFWJZCLGHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)C3=CC=C(O3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















